Odorranain-J-OA1
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GLFTLIKGAYKLDAPTVACN |
Origin of Product |
United States |
Molecular and Structural Elucidation of Odorranain J Oa1
Primary Structure Determination
The primary structure, the linear sequence of amino acids, is the foundational blueprint of a peptide, dictating its higher-order folding and function. The determination of the primary structure of Odorranain-J-OA1 involves a combination of direct amino acid sequencing and molecular biology techniques to analyze its genetic precursor.
Amino Acid Sequencing Methodologies
The precise amino acid sequence of this compound has been identified as a 20-residue chain: GLFTLIKGAYKLDAPTVACN (Gly-Leu-Phe-Thr-Leu-Ile-Lys-Gly-Ala-Tyr-Lys-Leu-Asp-Ala-Pro-Thr-Val-Ala-Cys-Asn). novoprolabs.com This sequence was determined using a combination of established proteomic techniques.
Typically, the process begins with the purification of the peptide from the frog's skin secretions using methods like reverse-phase high-performance liquid chromatography (RP-HPLC). Once isolated, the definitive sequence is commonly established through a combination of:
Edman Degradation : This classic method sequentially removes one amino acid at a time from the amino-terminus (N-terminus) of the peptide. libretexts.org The cleaved amino acid is then identified, and the process is repeated. While highly accurate, its effectiveness can diminish with longer peptides. nih.gov
Mass Spectrometry (MS) : Tandem mass spectrometry (MS/MS) is a powerful, high-throughput technique used for peptide sequencing. researchgate.net The purified peptide is fragmented in the mass spectrometer, and the resulting fragment ions are measured. The mass differences between the fragments correspond to specific amino acids, allowing for the reconstruction of the full sequence. biorxiv.org This method is crucial for confirming the results of Edman degradation and for analyzing complex peptide mixtures. researchgate.net
These complementary approaches ensure a high degree of confidence in the determined amino acid sequence.
Table 1: Amino Acid Sequence of this compound
| Position | Amino Acid (3-Letter Code) | Amino Acid (1-Letter Code) |
|---|---|---|
| 1 | Glycine | G |
| 2 | Leucine | L |
| 3 | Phenylalanine | F |
| 4 | Threonine | T |
| 5 | Leucine | L |
| 6 | Isoleucine | I |
| 7 | Lysine (B10760008) | K |
| 8 | Glycine | G |
| 9 | Alanine (B10760859) | A |
| 10 | Tyrosine | Y |
| 11 | Lysine | K |
| 12 | Leucine | L |
| 13 | Aspartic Acid | D |
| 14 | Alanine | A |
| 15 | Proline | P |
| 16 | Threonine | T |
| 17 | Valine | V |
| 18 | Alanine | A |
| 19 | Cysteine | C |
| 20 | Asparagine | N |
cDNA Cloning and Precursor Protein Analysis
Antimicrobial peptides like this compound are synthesized as larger precursor proteins, which are then enzymatically processed to release the mature, active peptide. To understand this process, researchers employ cDNA cloning techniques. nih.govnih.gov A cDNA library is constructed from the messenger RNA (mRNA) extracted from the frog's skin.
By screening this library with probes designed from a partial amino acid sequence, the full gene encoding the precursor protein can be identified. libretexts.org Analysis of these precursor sequences from related amphibian peptides reveals a highly conserved structural organization. nih.govuniprot.org This structure typically consists of three distinct regions:
A Signal Peptide: A short N-terminal sequence that directs the precursor protein into the secretory pathway.
An Acidic Spacer Peptide: An intervening sequence that often contains acidic amino acid residues.
The Mature Peptide: The C-terminal region that corresponds to the final, active this compound peptide.
The mature peptide is cleaved from the precursor at a specific enzymatic processing site, which is often a pair of basic amino acid residues (e.g., Lys-Arg). nih.gov This multi-part structure is a hallmark of gene-encoded antimicrobial peptides in amphibians. libretexts.orgunits.it
Secondary Structure Characterization
The biological function of a peptide is intrinsically linked to its three-dimensional shape. The secondary structure describes the local, repeating conformations of the polypeptide chain, such as alpha-helices and beta-sheets, which are stabilized by hydrogen bonds.
Spectroscopic Approaches
Circular Dichroism (CD) spectroscopy is a primary experimental technique used to investigate the secondary structure of peptides in solution. nih.gov This method measures the differential absorption of left and right-handed circularly polarized light by chiral molecules, including the peptide backbone. nih.gov
Alpha-helical structures typically produce a characteristic CD spectrum with positive peaks around 192 nm and negative bands at approximately 208 nm and 222 nm.
Beta-sheet structures show a negative band near 218 nm.
Random coil or disordered structures are characterized by a strong negative peak below 200 nm. nih.govfrontiersin.org
For this compound, CD analysis would likely be performed in various solvent environments (e.g., aqueous buffer vs. membrane-mimicking solvents like trifluoroethanol) to observe how its conformation changes upon interacting with a hydrophobic environment, which simulates its target microbial membrane. Many related antimicrobial peptides exhibit a disordered structure in aqueous solution but adopt a more defined alpha-helical conformation in the presence of membranes. nih.gov
Prediction of Alpha-Helical and Beta-Sheet Conformations
In addition to experimental methods, computational tools are widely used to predict the secondary structure of peptides from their primary amino acid sequence. osti.goviiitd.edu.in Algorithms such as GOR (Garnier-Osguthorpe-Robson) and machine learning-based models analyze the propensities of individual amino acids and their neighbors to form specific secondary structures. researchgate.net
Given its amino acid composition, rich in helix-forming residues like Leucine and Alanine, this compound is predicted to have a strong propensity to form an alpha-helical structure. nih.gov Such predictive models serve as a valuable complement to experimental data from techniques like CD spectroscopy. osti.gov
Key Structural Motifs and Residue Analysis
A detailed analysis of the amino acid sequence and predicted structure of this compound reveals several key motifs and residues that are likely crucial for its function.
Many antimicrobial peptides, particularly those that are alpha-helical, are also amphipathic . This means that when folded, the helix segregates hydrophobic (water-repelling) and hydrophilic (water-attracting) amino acid residues on opposite faces. This amphipathic character is critical for interacting with and disrupting the lipid membranes of microbes. In this compound, the hydrophobic residues (Leucine, Phenylalanine, Isoleucine, Alanine, Valine) and hydrophilic/charged residues (Lysine, Aspartic Acid, Threonine, Asparagine) are positioned to facilitate such a structure.
Furthermore, the presence of a Cysteine (C) residue at position 19 is significant. Cysteine residues are capable of forming disulfide bridges with other cysteines. In some related peptides, such as Odorranain-NR, an intramolecular disulfide bridge creates a cyclic segment at the C-terminal end, which is crucial for its structural stability and activity. uniprot.org The C-terminal sequence of this compound, -Cys-Asn (-CN), suggests the possibility of post-translational modification, such as the formation of a disulfide bond or C-terminal amidation, which are common features in amphibian peptides that enhance stability and potency.
Finally, the two Lysine (K) residues at positions 7 and 11 impart a net positive charge to the peptide at physiological pH. This cationicity is a hallmark of many antimicrobial peptides, as it facilitates the initial electrostatic attraction to the negatively charged components of bacterial and fungal cell surfaces. nih.gov
Role of Hydrophobicity and Net Charge
The functionality of antimicrobial peptides like this compound is critically dependent on two key physicochemical parameters: hydrophobicity and net positive charge. imrpress.com These properties govern the peptide's initial electrostatic attraction to the negatively charged microbial membranes and its subsequent insertion into the lipid bilayer, leading to membrane disruption and cell death. vulcanchem.comfrontiersin.org
A bioinformatic analysis of this compound's sequence reveals a significant proportion of hydrophobic residues (e.g., Leucine, Phenylalanine, Isoleucine, Alanine, Valine). These non-polar amino acids are crucial for partitioning the peptide into the hydrophobic core of the bacterial membrane. themunicheye.comnih.gov The balance between hydrophobicity and hydrophilicity creates an amphipathic structure, which is a common characteristic of membrane-active AMPs. vulcanchem.com
The net charge of a peptide is determined by the presence of basic (positively charged) and acidic (negatively charged) amino acids at physiological pH. This compound contains two positively charged Lysine (Lys) residues and one negatively charged Aspartic Acid (Asp) residue. novoprolabs.com This results in a net positive charge, which facilitates the selective binding to the anionic surfaces of bacterial membranes (rich in components like phosphatidylserine) over the generally zwitterionic membranes of host cells. imrpress.comfrontiersin.org Studies on various amphibian AMPs show that as peptide length increases, the net charge tends to increase while hydrophobic content decreases, indicating a delicate evolutionary balance of these properties. uniprot.org
Note: Calculation based on the primary amino acid sequence. novoprolabs.com
Significance of Cysteine Residues and Disulfide Bridges
Cysteine residues and the disulfide bridges they form are fundamental to the structural stability and architecture of many peptides and proteins. researchgate.net A disulfide bridge is a covalent bond formed between the sulfhydryl groups of two cysteine residues, which can link different parts of a peptide chain, creating a cyclic structure that enhances stability and resistance to degradation by proteases. researchgate.netuniprot.org
Interestingly, the primary sequence of this compound contains only a single Cysteine (Cys) residue at position 19. novoprolabs.com This is an unusual feature, as a single cysteine cannot form an intramolecular disulfide bridge. It implies that this compound either functions as a linear peptide or it forms an intermolecular disulfide bond with another this compound molecule, creating a dimer. In contrast, other members of the Odorranain family, such as Odorranain-NR and Odorranain-F-RA1, are known to possess intramolecular disulfide bridges that create cyclic structures crucial to their function. vulcanchem.comnih.gov The absence of a second cysteine in this compound suggests a different structural-functional paradigm compared to its relatives, where its activity relies on a linear, flexible conformation or a dimeric state.
Investigating the Biological Activities of Odorranain J Oa1
Antimicrobial Spectrum and Efficacy
Odorranain-J-OA1 has been identified as a peptide with antimicrobial properties, demonstrating activity against both bacteria and fungi. mdpi.com The primary mechanism for many antimicrobial peptides involves the disruption of the microbial cell membrane, leading to cell death. researchgate.net
Activity Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)
This compound is classified as having activity against Gram-negative bacteria. mdpi.com However, specific research detailing its efficacy and the minimum inhibitory concentrations (MICs) against common Gram-negative pathogens such as Escherichia coli and Pseudomonas aeruginosa are not available in the reviewed scientific literature.
Activity Against Gram-Positive Bacteria (e.g., Staphylococcus aureus)
The peptide is also known to be active against Gram-positive bacteria. mdpi.com Despite this classification, specific data regarding its potency, including MIC values against representative species like Staphylococcus aureus, have not been detailed in the available research.
Antifungal Activity (e.g., Candida albicans)
Antifungal properties have been attributed to this compound. mdpi.com Nevertheless, specific studies quantifying its effectiveness against fungal species such as Candida albicans are not present in the current body of scientific literature.
Comparative Analysis of Minimum Inhibitory Concentrations (MICs)
A comprehensive comparative analysis of the Minimum Inhibitory Concentrations (MICs) for this compound against a panel of microorganisms is not possible at this time due to the absence of specific MIC data in published research. While a related peptide, Odorranain-A-OA1, has shown MIC values in the range of 17-35 µM against certain microbes, this data cannot be extrapolated to this compound. preprints.org
Interactive Table: Antimicrobial Activity of this compound
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) |
| Escherichia coli | Gram-Negative Bacteria | Data not available |
| Pseudomonas aeruginosa | Gram-Negative Bacteria | Data not available |
| Staphylococcus aureus | Gram-Positive Bacteria | Data not available |
| Candida albicans | Fungus | Data not available |
Immunomodulatory Potential in Pre-clinical Models
Many antimicrobial peptides possess immunomodulatory functions, influencing the host's immune response to infection by mechanisms such as altering cytokine production or recruiting immune cells. nih.govmdpi.comfrontiersin.org However, there are currently no specific pre-clinical studies available that investigate the immunomodulatory potential of this compound.
Exploration of Other Biological Activities (e.g., Antioxidant Effects, Cell Proliferation Modulation)
Research into other potential biological activities of this compound, such as antioxidant effects or the ability to modulate cell proliferation, has not been reported in the available scientific literature. It is important to distinguish this compound from other peptides isolated from Odorrana species, such as Cathelicidin-OA1, which has been studied for its antioxidant and wound-healing properties, including the promotion of cell proliferation. nih.govmdpi.comnih.gov These findings for Cathelicidin-OA1 are specific to that peptide and cannot be attributed to this compound without direct experimental evidence.
Mechanisms of Action at the Cellular and Molecular Levels
Interaction with Microbial Membranes
The initial and most critical step in the antimicrobial action of peptides like Odorranain-J-OA1 is the interaction with the microbial cell membrane. mdpi.com The fundamental differences in the composition of microbial versus mammalian cell membranes provide the basis for this selective targeting. mdpi.com
The antimicrobial activity of cationic AMPs, the class to which this compound belongs, is initiated by electrostatic interactions between the positively charged peptide and the negatively charged surface of microbial membranes. nih.govmdpi.com Frog skin AMPs are typically cationic due to a high content of basic amino acid residues such as lysine (B10760008) and arginine. nih.govnih.gov This net positive charge facilitates a strong attraction to the anionic components abundant in bacterial membranes, including phospholipids (B1166683) like phosphatidylglycerol (PG) and cardiolipin, as well as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.compnas.org
This initial electrostatic binding is crucial as it concentrates the peptides on the microbial surface, a prerequisite for subsequent disruptive actions. nih.gov Studies on various frog-derived AMPs demonstrate a significantly greater perturbation of anionic lipid bilayers compared to zwitterionic bilayers, which are characteristic of mammalian cells, underscoring the importance of membrane surface charge in these interactions. core.ac.uknih.gov The binding is further stabilized by hydrophobic interactions between the non-polar residues of the peptide and the lipid acyl chains of the membrane. nih.gov
Following the initial binding, amphibian AMPs like this compound are thought to disrupt the membrane via several proposed mechanisms. nih.govbohrium.com The specific model can depend on the peptide's structure, its concentration, and the lipid composition of the target membrane. mdpi.com The three predominant models are the barrel-stave, toroidal pore, and carpet models. nih.govbohrium.commdpi.com
Barrel-Stave Model: In this model, the peptides insert perpendicularly into the lipid bilayer. mdpi.commdpi.com After reaching a threshold concentration, these peptides aggregate to form a barrel-like channel through the membrane. The hydrophobic surfaces of the peptides face the lipid core of the membrane, while their hydrophilic surfaces line the interior of the pore, creating an aqueous channel that allows ions and other cellular contents to leak out. mdpi.commdpi.com
Toroidal Pore Model: Similar to the barrel-stave model, peptides insert into the membrane to form a pore. However, in the toroidal pore model, the pore is lined by both the peptides and the head groups of the lipid molecules, which bend inward. mdpi.commdpi.com This creates a "wormhole" that disrupts the lipid packing and is generally considered less stable than a barrel-stave pore. mdpi.comrcsb.org This mechanism has been suggested for the frog-derived peptide magainin. mdpi.com
Carpet Model: In this mechanism, the peptides accumulate on the surface of the membrane, lying parallel to the lipid bilayer and forming an extensive "carpet". mdpi.commdpi.com This binding is driven by electrostatic forces. mdpi.com Once a critical concentration is reached, the peptides cause a detergent-like effect, disrupting the membrane integrity and leading to the formation of micelles or transient pores, causing the membrane to disintegrate. pnas.orgmdpi.com This model has been proposed for peptides like the frog-derived dermaseptin. mdpi.com
| Model | Peptide Orientation | Lipid Involvement in Pore Lining | Mechanism Description | Example Peptide(s) |
|---|---|---|---|---|
| Barrel-Stave | Perpendicular to membrane | No | Peptides aggregate to form a stable, barrel-like channel with hydrophilic interiors. | Alamethicin |
| Toroidal Pore | Perpendicular to membrane | Yes | Peptides and lipid headgroups bend inward to line the pore, creating a "wormhole." | Magainin mdpi.com |
| Carpet | Parallel to membrane surface | N/A (disintegration) | Peptides coat the membrane surface, causing detergent-like disruption and micellization at high concentrations. | Dermaseptin mdpi.com |
Regardless of the specific model, the interaction of this compound with the microbial membrane culminates in a loss of membrane integrity. frontiersin.org The formation of pores or the general disintegration of the bilayer leads to the leakage of essential intracellular components, such as ions (K+), ATP, and even larger molecules like proteins. mdpi.comfrontiersin.org This efflux disrupts the electrochemical gradients across the membrane, which are vital for cellular processes like energy production and transport. mdpi.com The compromised barrier function ultimately leads to the death of the microbial cell through lysis. frontiersin.orgfrontiersin.org Studies using fluorescent dyes like SYTOX Green, which only enters cells with compromised membranes, have confirmed that many amphibian AMPs, including those from the genus Odorrana, effectively permeabilize bacterial membranes. frontiersin.orgnih.gov
Structure Activity Relationship Sar Studies and Analog Design
Systematic Amino Acid Substitution and Truncation Analyses
A primary strategy in SAR studies involves the systematic substitution of individual amino acids. This is often accomplished through techniques like alanine (B10760859) scanning, where each amino acid residue in the peptide is sequentially replaced with alanine. This process helps to identify the contribution of each side chain to the peptide's biological activity. For Odorranain-J-OA1, substituting key residues and observing the resultant changes in antimicrobial efficacy would pinpoint the amino acids critical for its function.
Truncation analysis, the systematic removal of amino acids from the N- and C-termini of the peptide, is another crucial technique. This approach helps to determine the minimal peptide length required for antimicrobial activity. By creating a series of progressively shorter versions of this compound, researchers could identify the core active region of the peptide, which is a key step in designing smaller, more cost-effective, and potentially more stable analogs.
A hypothetical truncation and substitution analysis for this compound could yield data similar to the illustrative table below:
| Analog | Sequence | Modification | Hypothetical MIC (µM) |
| This compound | GLFTLIKGAYKLDAPTVACN | Native Peptide | >100 |
| OJO-T1 | LFTLIKGAYKLDAPTVAC | Truncation (G1, N20) | 75 |
| OJO-T2 | FTLIKGAYKLDAPTVA | Truncation (G1,L2,C19,N20) | 150 |
| OJO-A7 | GLFTLIKAAYKLDAPTVACN | K7A Substitution | >200 |
| OJO-A11 | GLFTLIKGAYALDAPTVACN | K11A Substitution | >200 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not currently available.
Influence of Peptide Length and Sequence Modifications on Biological Activity
The length and specific amino acid sequence of an AMP are determinant factors for its biological activity. Generally, a certain minimum length is required to span the bacterial membrane or to adopt a functional secondary structure, such as an alpha-helix. For this compound, its 20-amino acid sequence is within the typical range for many AMPs.
Modifications to the primary sequence, beyond simple substitution and truncation, can have profound effects. For instance, increasing the net positive charge by substituting neutral or acidic amino acids with cationic residues like lysine (B10760008) or arginine often enhances antimicrobial activity due to improved interaction with negatively charged bacterial membranes. Conversely, altering the hydrophobic moment by strategically arranging hydrophobic and hydrophilic residues can influence the peptide's ability to insert into and disrupt the membrane.
Design and Synthesis of this compound Analogs and Derivatives
The insights gained from SAR studies form the basis for the rational design and synthesis of novel analogs and derivatives of this compound. The goal is to create new molecules with improved therapeutic profiles. Synthesis is typically carried out using solid-phase peptide synthesis (SPPS), a well-established method that allows for the precise incorporation of desired amino acid modifications.
Potential design strategies for this compound analogs could include:
Cationicity Enhancement: Introducing additional lysine or arginine residues.
Hydrophobicity Optimization: Modifying the hydrophobic face of the peptide if it forms an amphipathic helix.
Stabilization: Introducing D-amino acids to increase resistance to proteolytic degradation or creating cyclic analogs to constrain the peptide's conformation.
The table below illustrates potential design concepts for this compound analogs:
| Analog ID | Design Rationale | Hypothetical Sequence | Expected Improvement |
| OJO-C1 | Cationicity Increase | GLFTLIKGAYKK DAPTVACN | Enhanced antimicrobial potency |
| OJO-H1 | Hydrophobicity Modulation | GW FTLIKGAYKLDAPTVACN | Improved membrane interaction |
| OJO-D1 | Proteolytic Stability | Gd-L FTLIKGAYKLDAPTVACN | Increased in vivo half-life |
Computational Modeling for SAR Prediction and Peptide Engineering
In modern drug discovery, computational modeling plays a vital role in predicting SAR and guiding peptide engineering efforts. Molecular dynamics (MD) simulations can be used to model the interaction of this compound and its potential analogs with bacterial membranes at an atomic level. These simulations can provide insights into how the peptide binds to and disrupts the membrane, helping to explain the experimental results of substitution and truncation studies.
Furthermore, quantitative structure-activity relationship (QSAR) models can be developed. These mathematical models correlate the physicochemical properties of a series of peptide analogs with their biological activity. Once a reliable QSAR model is established, it can be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for chemical synthesis and experimental testing. This in silico approach can significantly accelerate the development process and reduce the costs associated with peptide optimization.
Methodological Approaches for Research on Odorranain J Oa1
Peptide Synthesis Techniques (e.g., Solid-Phase Peptide Synthesis)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for producing Odorranain-J-OA1 and other peptides in the laboratory. mdpi.comcsic.es This method involves building the peptide chain step-by-step while one end is attached to an insoluble solid support, or resin. csic.es The process allows for efficient removal of excess reagents and byproducts by simple washing, which is a major advantage over solution-phase synthesis. beilstein-journals.org
The most common strategy used in SPPS is the Fmoc/tBu approach. mdpi.combeilstein-journals.org In this method, the N-terminus of the growing peptide chain is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is removed at each cycle to allow the addition of the next amino acid. mdpi.com The side chains of the amino acids are protected by tert-butyl (tBu) based groups, which are stable under the conditions used for Fmoc removal but can be cleaved at the end of the synthesis. csic.es
Automated microwave-assisted peptide synthesizers are often employed to accelerate the synthesis process. mdpi.comejbiotechnology.info The use of microwave energy can enhance the efficiency of both the coupling and deprotection steps. mdpi.com Once the full peptide sequence is assembled, it is cleaved from the resin and all protecting groups are removed, typically using a strong acid cocktail containing trifluoroacetic acid (TFA). rsc.orgcsic.es The crude peptide is then purified, often using high-performance liquid chromatography (HPLC). ejbiotechnology.inforsc.org
Bioanalytical Techniques for Characterization (e.g., Mass Spectrometry, Chromatography)
Following synthesis or isolation from natural sources, this compound must be rigorously characterized to confirm its identity and purity. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are indispensable tools for this purpose. ejbiotechnology.inforesearchgate.netchromatographyonline.com
Reversed-phase HPLC (RP-HPLC) is a powerful technique for purifying and assessing the purity of peptides. researchgate.netchromatographyonline.com In RP-HPLC, the peptide is passed through a column containing a nonpolar stationary phase. By using a mobile phase with an increasing concentration of an organic solvent, peptides are eluted based on their hydrophobicity, allowing for their separation from impurities. chromatographyonline.com
Mass spectrometry is used to determine the precise molecular weight of the peptide, confirming that the correct sequence has been synthesized. cuni.cz Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used to ionize the peptide for MS analysis. researchgate.net Tandem mass spectrometry (MS/MS) can be further employed to sequence the peptide by fragmenting it and analyzing the resulting fragment ions, which provides definitive structural confirmation. cuni.cz
Table 1: Bioanalytical Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C96H155N23O27S | biocompare.com |
| Molecular Weight | 2095.48 Da | biocompare.com |
| Purity | ≥96% | biocompare.com |
| Amino Acid Sequence | GLFTLIKGAYKLDAPTVACN | cpu-bioinfor.org |
Microbiological Assays for Activity Assessment (e.g., Broth Microdilution, Radial Diffusion)
To determine the antimicrobial efficacy of this compound, various microbiological assays are conducted. nih.gov The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. nih.govmdpi.com This involves preparing a series of dilutions of the peptide in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized concentration of a specific microorganism. mdpi.com After incubation, the lowest concentration of the peptide that completely inhibits visible growth of the microbe is recorded as the MIC. mdpi.com
The radial diffusion assay is another method used to assess antimicrobial activity. In this assay, a petri dish containing an agar (B569324) medium seeded with the test microorganism is used. Wells are created in the agar and filled with the peptide solution. As the peptide diffuses into the agar, it creates a concentration gradient. If the peptide is active against the microorganism, a clear zone of growth inhibition will appear around the well. The diameter of this zone is proportional to the antimicrobial activity of the peptide.
Studies have shown that this compound is active against a range of microorganisms, including Bacillus pyocyaneus, Escherichia coli, Staphylococcus aureus, and Candida albicans, with MIC values typically in the range of 20-40 µM. novoprolabs.com
Table 2: Antimicrobial Activity of this compound
| Microorganism | MIC (µM) | Source |
|---|---|---|
| Bacillus pyocyaneus | 20-40 | novoprolabs.com |
| Escherichia coli | 20-40 | novoprolabs.com |
| Staphylococcus aureus | 20-40 | novoprolabs.com |
| Candida albicans | 20-40 | novoprolabs.com |
Biophysical Techniques for Mechanism Elucidation (e.g., Electron Microscopy, Fluorescence Spectroscopy)
Understanding how this compound kills microbes requires biophysical techniques that can probe its interaction with bacterial cells and membranes. Electron microscopy, including both scanning electron microscopy (SEM) and transmission electron microscopy (TEM), can provide high-resolution images of the morphological changes induced by the peptide on microbial cells. nih.gov These techniques can reveal damage to the cell membrane, such as pore formation or complete lysis, offering direct visual evidence of the peptide's mechanism of action. nih.govmdpi.com
Fluorescence spectroscopy is another powerful tool for elucidating the mechanism of action. nih.gov By using fluorescent dyes that are sensitive to the properties of the cell membrane, researchers can monitor changes in membrane potential, permeability, and fluidity upon addition of the peptide. For instance, the influx of a fluorescent dye like propidium (B1200493) iodide, which can only enter cells with compromised membranes, can be used to demonstrate that the peptide disrupts membrane integrity. mdpi.com
Molecular Biology Techniques for Gene Expression and Protein Production (e.g., Heterologous Expression Systems)
For large-scale production, the chemical synthesis of long peptides can be expensive and challenging. An alternative approach is the use of recombinant DNA technology to produce the peptide in a heterologous expression system. mdpi.comnih.gov This involves cloning the gene encoding this compound into an expression vector, which is then introduced into a suitable host organism, such as the bacterium Escherichia coli or the yeast Pichia pastoris. nih.govnih.govmdpi.com
The host organism is then cultured under conditions that induce the expression of the peptide. nih.gov Often, the peptide is produced as a fusion protein with a larger, more stable partner to prevent degradation by host proteases and to simplify purification. mdpi.comnih.gov After expression, the cells are harvested, and the fusion protein is purified. The this compound peptide is then cleaved from its fusion partner and further purified to yield the final product. mdpi.com This approach can be more cost-effective for producing large quantities of the peptide. nih.gov
Bioinformatics and Proteomics in Discovery and Analysis
Bioinformatics and proteomics play a crucial role in the discovery and analysis of novel antimicrobial peptides like this compound. researchgate.netnumberanalytics.com Proteomics, the large-scale study of proteins, is often used to analyze the complex mixture of peptides present in the skin secretions of frogs. researchgate.net This typically involves separating the peptides by HPLC and then identifying them using mass spectrometry. cuni.cz
Bioinformatics tools are then used to analyze the vast amount of data generated by these experiments. ebi.ac.ukprotocols.io By searching the mass spectrometry data against protein and translated gene databases, researchers can identify known peptides and discover novel ones. researchgate.net Bioinformatics can also be used to predict the properties of newly discovered peptides, such as their structure, charge, and hydrophobicity, which can help to identify promising candidates for further investigation. numberanalytics.com Furthermore, proteogenomic approaches, which integrate proteomic and genomic data, can help to refine gene models and identify variant peptides. seer.bio
Future Research Directions and Potential Pre Clinical Applications
Advanced Structural Characterization (e.g., NMR, X-ray Crystallography)
A complete understanding of Odorranain-J-OA1's mechanism of action is contingent upon a high-resolution, three-dimensional structure. While its primary amino acid sequence is known, its spatial conformation, particularly when interacting with biological membranes, remains to be elucidated. imrpress.com Future research must prioritize advanced structural characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
These methods are the cornerstones of structural biology, providing atomic-level detail of molecular architecture. whatislife.com X-ray crystallography, which requires the peptide to be in a crystalline state, can yield highly detailed static structures. whatislife.compeakproteins.com NMR spectroscopy, performed in solution, offers insights into the peptide's dynamic structure and conformational changes in a membrane-mimicking environment. nih.govresearchgate.netquora.com Determining the structure would reveal key features such as its secondary structure (e.g., alpha-helical or beta-sheet content), the spatial arrangement of hydrophobic and cationic residues that form its amphipathic character, and potential active sites crucial for its antimicrobial function. imrpress.com This structural data is invaluable for understanding its function and for guiding rational design of more potent or specific analogues.
Detailed Investigation of Specific Molecular Targets and Signaling Pathways
The primary mode of action for many antimicrobial peptides is the disruption of microbial cell membranes. imrpress.com It is presumed that this compound shares this mechanism. However, future studies should aim to identify its specific molecular targets with greater precision. Research should investigate whether the peptide interacts with specific lipid components of bacterial membranes or if it forms pores or channels through defined mechanisms like the "barrel-stave" or "toroidal pore" models.
Beyond direct membrane lysis, many AMPs can also modulate host immune responses by interacting with specific cellular signaling pathways. nih.gov For instance, the human cathelicidin (B612621) LL-37 is known to interact with Toll-like receptors (TLRs), the mammalian target of rapamycin (B549165) (mTOR) pathway, and Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathways, which are critical in inflammation and immunity. nih.gov Another peptide from Odorrana andersonii, named OA-GL17d, was found to promote wound healing by influencing the TGF-β1/Smad signaling pathway. oup.com Future investigations should explore whether this compound can trigger similar signaling cascades in host cells, which could point towards applications in immunomodulation or wound healing, expanding its therapeutic potential beyond direct antimicrobial activity.
Development of this compound-Based Constructs for Enhanced Efficacy (e.g., Peptide-Nanoparticle Conjugates)
A significant hurdle for the therapeutic use of peptides is their potential for degradation by proteases and their short in-vivo half-life. imrpress.com A promising strategy to overcome these limitations is the development of peptide-based constructs, particularly peptide-nanoparticle conjugates. Research on Odorranain-A-OA1, a closely related peptide from the same frog species, has demonstrated the viability of this approach. frontiersin.org
Studies have shown that conjugating Odorranain-A-OA1 to silver nanoparticles (AgNPs) significantly enhanced its stability and antibacterial activity against E. coli compared to the peptide or nanoparticles alone. researchgate.netnih.gov The conjugate also showed lower toxicity to mammalian cells. researchgate.net The formation and interaction of the Odorranain-A-OA1-AgNP conjugate were successfully investigated using NMR spectroscopy. This body of work provides a clear blueprint for future research on this compound. Developing and characterizing this compound-nanoparticle constructs could similarly enhance its stability and efficacy, creating a more robust candidate for pre-clinical evaluation.
| Construct | Nanoparticle Type | Target Organism | Key Findings | Reference |
|---|---|---|---|---|
| AgNP-OA1 | Silver Nanoparticles (AgNPs) | E. coli | Enhanced stability and antibacterial activity; lower cytotoxicity compared to AgNPs alone. | researchgate.net |
| AgNP-OA1 | Silver Nanoparticles (AgNPs) | E. coli | Bacterial death increased to 60% for the conjugate, compared to ~33% for the peptide alone. | nih.gov |
| AgNP-OA1 | Silver Nanoparticles (AgNPs) | N/A (Structural Study) | Conjugate formation and dynamic interaction investigated using 1D and 2D NMR spectroscopy. |
Exploration of Synergistic Effects with Other Bioactive Compounds
The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of combination therapies. Investigating the synergistic potential of this compound with conventional antibiotics or other bioactive compounds is a critical avenue for future research. Synergistic interactions can lower the required concentration of each agent, potentially reducing toxicity and minimizing the development of resistance. nih.gov
Future studies should test this compound in combination with a panel of standard antibiotics against clinically relevant bacterial strains. A fractional inhibitory concentration index (FICI) analysis could quantify whether the interaction is synergistic, additive, or indifferent. nih.gov Furthermore, combining this compound with other natural bioactive compounds, such as those from plant extracts or essential oils, could also yield enhanced antimicrobial effects. mdpi.comnih.gov Discovering synergistic combinations would significantly enhance the therapeutic value of this compound, positioning it as a potential adjunctive therapy in the fight against multidrug-resistant infections.
Optimization Strategies for Improved Stability and Production Yields
For any peptide to become a viable therapeutic, it must be stable under physiological conditions and producible in sufficient quantities at a reasonable cost. imrpress.com Future research must address both of these challenges for this compound.
Strategies to improve stability go beyond nanoparticle conjugation. Peptide engineering techniques, such as the substitution of natural L-amino acids with D-amino acids or the introduction of unnatural amino acids, can confer resistance to proteolytic degradation. frontiersin.org Cyclization of the peptide, either head-to-tail or through a disulfide bridge, can also enhance stability. frontiersin.org The stability of this compound should be systematically tested under various conditions, including different pH levels and temperatures relevant to storage and clinical use. d-nb.info
Regarding production, the chemical synthesis of long peptides is often expensive. imrpress.com Research into optimizing recombinant production systems, for example in E. coli or yeast, could provide a more scalable and cost-effective manufacturing process. This would involve codon optimization, selection of appropriate expression vectors and host strains, and development of efficient purification protocols. Improving production yields is a crucial step in translating the pre-clinical potential of this compound into a tangible therapeutic option.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
